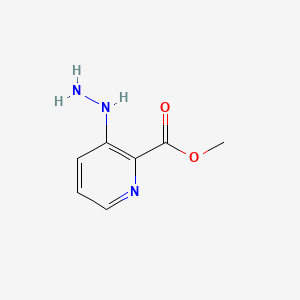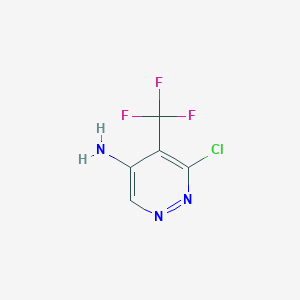
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine typically involves the introduction of the chloro and trifluoromethyl groups onto the pyridazine ring. One common method involves the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents under specific conditions to yield the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
化学反应分析
Types of Reactions
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridazine ring.
科学研究应用
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
3-Chloro-5-(trifluoromethyl)pyridazine: Similar structure with the chloro group at a different position.
6-Chloro-4-(trifluoromethyl)pyridazine: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridazine ring. This unique arrangement can result in distinct chemical properties and biological activities compared to other similar compounds.
属性
分子式 |
C5H3ClF3N3 |
|---|---|
分子量 |
197.54 g/mol |
IUPAC 名称 |
6-chloro-5-(trifluoromethyl)pyridazin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)2(10)1-11-12-4/h1H,(H2,10,12) |
InChI 键 |
ATXSUUWJJVQZMV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=N1)Cl)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


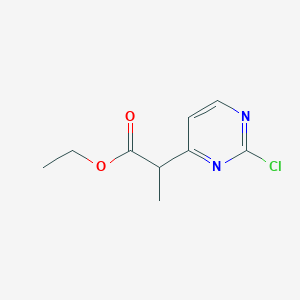
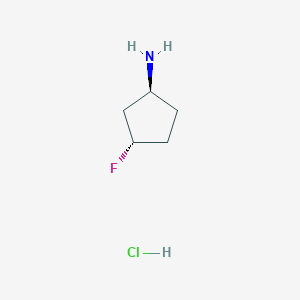
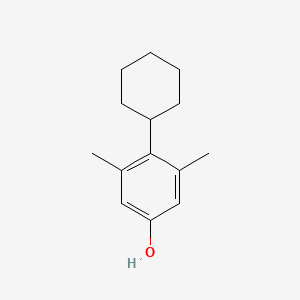
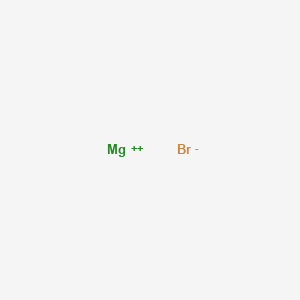
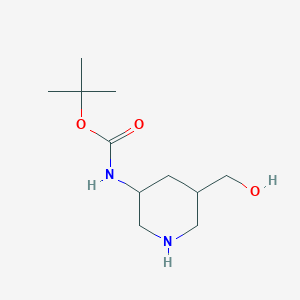
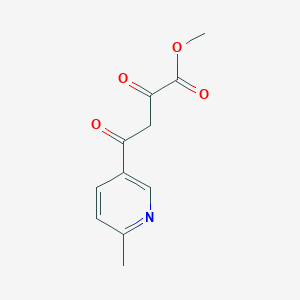
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
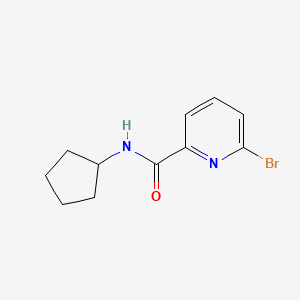
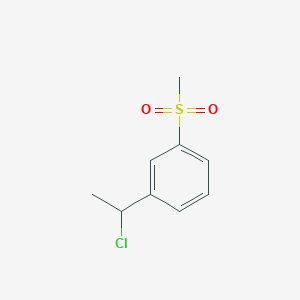

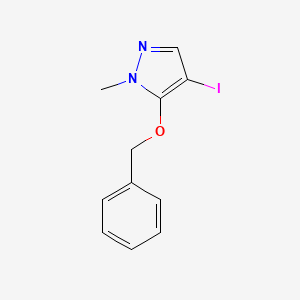
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)
